molecular formula C10H20BF4P B1629428 (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate CAS No. 1011736-00-7

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate

Cat. No. B1629428
M. Wt: 258.05 g/mol
InChI Key: RGGHFSLIHUMRKP-UHFFFAOYSA-O
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Description

Tetrafluoroborate is an anion with the formula BF4-. This tetrahedral species is isoelectronic with tetrafluoroberyllate (BeF2−4), tetrafluoromethane (CF4), and tetrafluoroammonium (NF+4) and is valence isoelectronic with many stable and important species .


Synthesis Analysis

Tetrafluoroborate salts are commonly employed as non-coordinating anions . They can be prepared by isotopic exchange of BF−4 with [18F]fluoride in hot hydrochloric acid .


Molecular Structure Analysis

The structure of the tetrafluoroborate anion is tetrahedral . The B–F bond lengths in the tetrahedra show strong scattering, but their values are comparable to those typical for other fluoroborates .


Chemical Reactions Analysis

Tetrafluoroborate salts have been used in various chemical reactions. For example, they have been used in the synthesis of fluorinated alkenes . They have also been used in reactions involving the electrophilic addition of fluorine to alkenes .

Scientific Research Applications

Catalyst in Arylation Reactions

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate has been instrumental as a ligand in Rh(I)-catalyzed arylation of heterocycles via C-H bond activation. This ligand forms a bidentate P-olefin fashion with Rh, providing a highly active and thermally stable arylation catalyst. This catalyst system offers functional group tolerance and the ability to perform reactions outside a glovebox without the need for reagent or solvent purification, significantly simplifying the direct arylation of azoles process (Lewis et al., 2008).

Role in Small Molecule Fixation

The compound also plays a role in small molecule fixation. A bifunctional frustrated Lewis pair demonstrated its ability to react with small molecules like carbon dioxide, forming adducts as zwitterionic, bicyclic boraheterocycles. This process was found to be exothermic and proceeded with a low energy barrier, indicating the compound's potential in catalyzing reactions involving small molecule fixation (Theuergarten et al., 2012).

Use in Organic Synthesis

The compound has been utilized in various organic synthesis processes. For example, it was employed in the synthesis of monofluorinated alkenes via Julia-Kocienski olefination. This use demonstrates the compound's potential as a fluoromethylidene synthon for creating terminal and internal monofluoroalkenes (Zhu et al., 2010).

Influence in Structural Rearrangements

A study of structural rearrangements in certain phosphorus-containing compounds revealed that the presence of two tert-butyl groups in the vicinal positions enforces a gauche conformation. This finding highlights the compound's influence on the spatial configuration and potentially its reactivity in certain chemical reactions (Ionkin et al., 2009).

Impact on Photoisomerization

The compound's derivative, 2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene, was investigated for its photoisomerization properties. The presence of a tert-butyl group did not introduce additional strain, and its proximity to the trityl group in the Z isomer suggested an attractive van der Waals interaction. This investigation provides insights into the compound's potential use in photoactive components in molecular devices (Barr et al., 2005).

Safety And Hazards

Tetrafluoroborate salts can cause severe skin burns and eye damage . They should be handled with care, using appropriate protective equipment, and should not be inhaled .

Future Directions

Tetrafluoroborate salts have potential for further exploration in the field of synthetic chemistry. They have been used in the development of new methods for the synthesis of fluorinated compounds . Future research may continue to explore their utility in various chemical reactions.

properties

IUPAC Name

1-tert-butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19P.BF4/c1-10(2,3)11-8-6-4-5-7-9-11;2-1(3,4)5/h4-5H,6-9H2,1-3H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGHFSLIHUMRKP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+]1CCC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647422
Record name 1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate

CAS RN

1011736-00-7
Record name 1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1011736-00-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 2
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 3
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 4
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 5
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 6
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate

Citations

For This Compound
1
Citations
T Jia - 2015 - search.proquest.com
Transition metal catalyzed CC bond and CS bond forming reactions offer a new opportunity to construct sulfur-containing compounds. However, preparation of sulfoxides through this …
Number of citations: 5 search.proquest.com

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